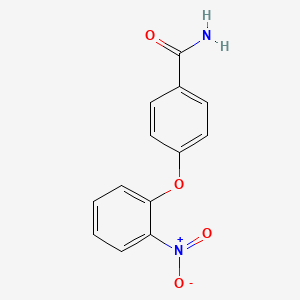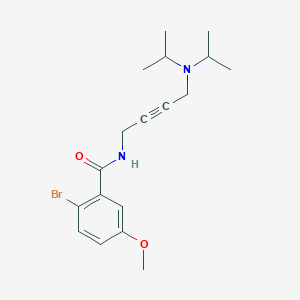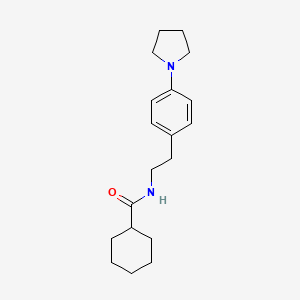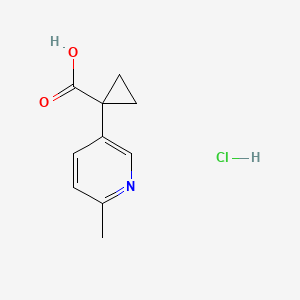![molecular formula C16H12ClF2NO4S B2917337 methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate CAS No. 1327185-00-1](/img/structure/B2917337.png)
methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate, also known as Difluoroacrylate, is a chemical compound that has gained significant attention in scientific research. Its unique properties make it a valuable tool in various fields, including medicinal chemistry, biochemistry, and materials science. In
Wissenschaftliche Forschungsanwendungen
Photochromic Polymers
Studies have demonstrated the synthesis of methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents, which were used for the preparation of homopolymers and copolymers exhibiting photochromic properties. These properties are manifested by trans–cis isomerization of the side chain azobenzene fragments induced by illumination, showing potential applications in materials science for creating smart materials responsive to light stimuli (Ortyl, Janik, & Kucharski, 2002).
Antifouling and Stimulus-Responsive Polymers
Research into polysulfobetaines, polymers carrying highly polar zwitterionic side chains, has shown promise due to their antifouling properties, hemocompatibility, and stimulus-responsive behavior. These findings suggest potential applications in medical devices and environmentally sensitive materials, emphasizing the significance of incorporating hydrophobic components into polymer designs (Woodfield et al., 2014).
Polycyclic Indole Derivatives Synthesis
The enantioselective synthesis of polycyclic indole derivatives based on aza-Morita–Baylis–Hillman reactions offers a pathway to create complex organic molecules with potential applications in pharmaceuticals and materials science. Such synthetic methodologies can lead to new drug discovery and materials with unique electronic properties (Gao, Xu, & Shi, 2015).
Polymer Surface and Structural Properties
Investigations into polyacrylates with fluorocarbon side chains aim to develop environmentally friendly materials by substituting long-chain perfluoroalkyl groups with shorter ones, reducing the environmental impact. These studies explore the role of the main chain and spacer group in determining the surface properties and bulk organization of fluorinated side chains, with implications for developing advanced coating materials and surface treatments (Wang et al., 2010).
Synthesis of Polymers as Protecting Groups
The synthesis of polymers acting as amino protecting groups showcases the versatility of polymers in synthetic chemistry, particularly in protecting functional groups during complex organic syntheses. This application underscores the role of polymers beyond materials science, extending into synthetic methodology and drug synthesis (Gormanns & Ritter, 1994).
Eigenschaften
IUPAC Name |
methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(3,4-difluoroanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO4S/c1-24-16(21)15(9-20-11-4-7-13(18)14(19)8-11)25(22,23)12-5-2-10(17)3-6-12/h2-9,20H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTNXPWJNRZEFO-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC(=C(C=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC(=C(C=C1)F)F)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile](/img/structure/B2917256.png)

![2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-6-amine](/img/structure/B2917258.png)

![(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2917262.png)
![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B2917265.png)
![N-(furan-2-ylmethyl)-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2917267.png)
![N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2917271.png)


![2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2917276.png)
